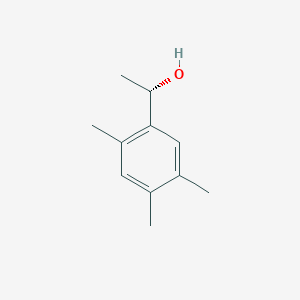
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as TMPE, is an organic compound belonging to the class of aromatic ethers. It is a colorless liquid with a sweet, floral aroma and a low melting point. TMPE is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a solubilizer in the production of polymers, and as a stabilizer in the production of polyurethanes.
作用機序
The exact mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol is not fully understood. However, it is believed to act by binding to certain receptors on the surface of cells, which in turn activates certain signaling pathways. These pathways are responsible for the anti-inflammatory, anti-tumor, and anti-bacterial effects of this compound. Additionally, this compound is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It also has antioxidant properties, and is believed to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, this compound has been found to have neuroprotective effects, and may be useful in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The main advantage of using (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a fairly stable compound, and is not easily degraded by light or heat. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a low vapor pressure, making it difficult to evaporate.
将来の方向性
In terms of future directions, further research is needed to better understand the mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and formulation for this compound to maximize its therapeutic effects. Finally, further research is needed to explore the potential of this compound as an antioxidant, and its potential use in the treatment of neurological disorders.
合成法
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a strong base, such as sodium hydroxide or potassium hydroxide, to form an alkoxide. The alkoxide is then reacted with a phenol, such as phenol or catechol, to form an ether. The resulting product is then purified using distillation or crystallization.
科学的研究の応用
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been studied extensively for its potential medicinal applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as an antioxidant, as well as its ability to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, this compound has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
特性
IUPAC Name |
(1S)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

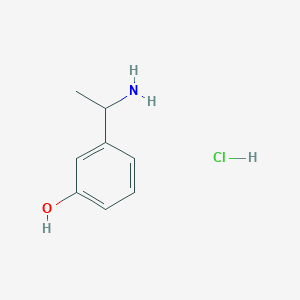
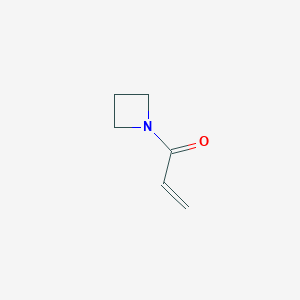
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)

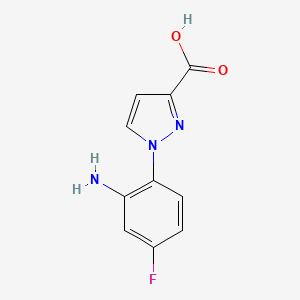
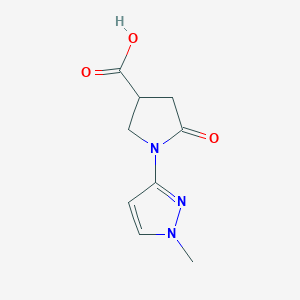
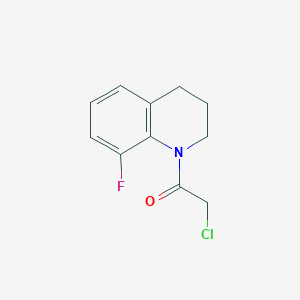
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)

